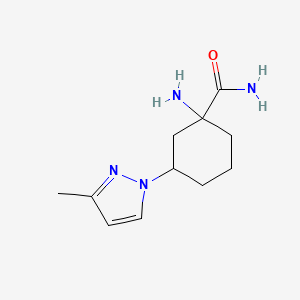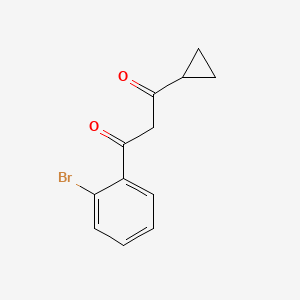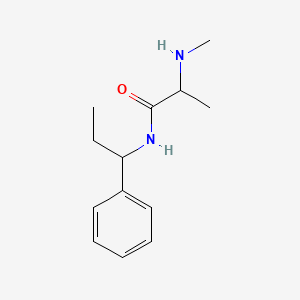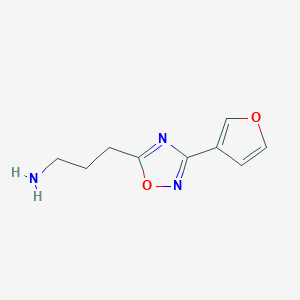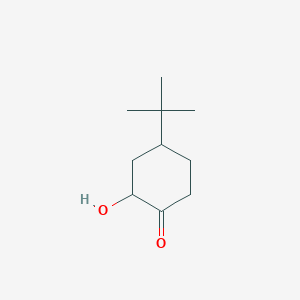
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C9H7F4N and a molecular weight of 205.15 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method involves the use of trifluoromethylation and fluorination reactions. . The cyclopropyl group can be introduced through cyclopropanation reactions using cyclopropyl carbenes or cyclopropyl halides .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts and solvents that facilitate the reactions under milder conditions, as well as purification techniques such as distillation and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling , which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield aminopyridine derivatives , while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which 5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily related to its ability to interact with biological targets through fluorine-mediated interactions . The presence of fluorine atoms enhances the compound’s lipophilicity and electronegativity , allowing it to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes . These interactions can modulate the activity of biological pathways , leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoro-3-(trifluoromethyl)pyridine: Lacks the cyclopropyl group, resulting in different chemical and physical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a cyclopropyl group, which affects its reactivity and applications.
Trifluoromethylpyridine: A simpler structure without additional substituents, used in various agrochemical and pharmaceutical applications.
The uniqueness of this compound lies in the combination of the cyclopropyl , fluorine , and trifluoromethyl groups, which impart distinct properties that are valuable in specific synthetic and biological contexts .
Eigenschaften
Molekularformel |
C9H7F4N |
|---|---|
Molekulargewicht |
205.15 g/mol |
IUPAC-Name |
5-cyclopropyl-2-fluoro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F4N/c10-8-7(9(11,12)13)3-6(4-14-8)5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
IOORVEHTFPJTFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=C(N=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



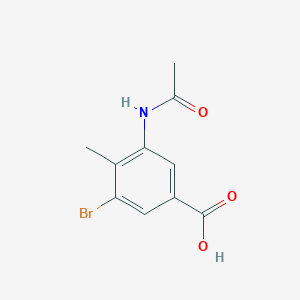
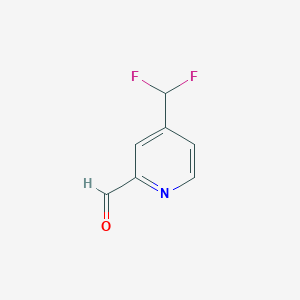
![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
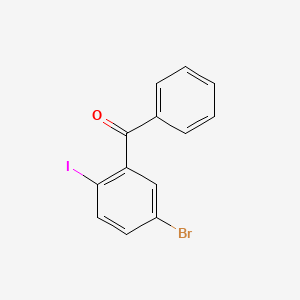
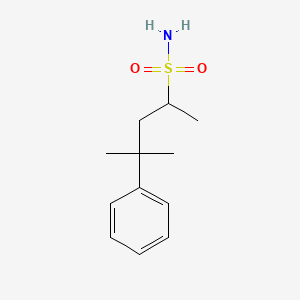
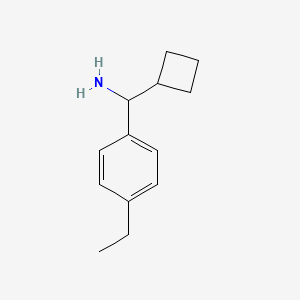
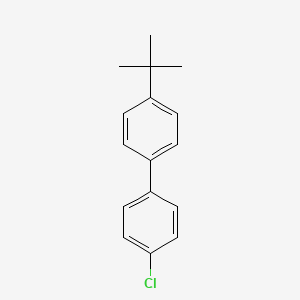
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
